molecular formula C16H13N3OS B2871932 6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one CAS No. 159333-57-0

6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2871932
CAS No.: 159333-57-0
M. Wt: 295.36
InChI Key: QEKLTAZKMUABGH-UHFFFAOYSA-N
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Description

6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a pyridin-2-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with pyridin-2-ylmethylthiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one: Similar structure but with the pyridinyl group at the 3-position.

    6-phenyl-2-((pyridin-4-ylmethyl)thio)pyrimidin-4(3H)-one: Similar structure but with the pyridinyl group at the 4-position.

Uniqueness

The uniqueness of 6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one lies in the specific positioning of the pyridin-2-ylmethylthio group, which can influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

4-phenyl-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15-10-14(12-6-2-1-3-7-12)18-16(19-15)21-11-13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKLTAZKMUABGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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